Methyl 2-bromo-2,3-dichloropropanoate
Description
Contextualization of Methyl 2-bromo-2,3-dichloropropanoate within the Broader Class of Polyhalogenated Organic Compounds
This compound belongs to the extensive family of polyhalogenated compounds (PHCs), which are organic molecules containing multiple halogen atoms. wikipedia.org PHCs have found wide-ranging applications in industry and agriculture, serving as solvents, anesthetics, pesticides, and refrigerants. unacademy.comgeeksforgeeks.org For instance, dichloromethane (B109758) is used as a paint remover, while chloroform (B151607) has historical use as an anesthetic. geeksforgeeks.orgyoutube.com
The defining characteristic of PHCs is the profound impact of halogen substitution on the compound's physical and chemical properties. This compound, with its three halogen atoms (one bromine and two chlorine) distributed across the C2 and C3 positions of the propanoate chain, exemplifies this complexity. The specific arrangement and identity of these halogens create a unique electronic and steric environment, dictating its reactivity and potential applications. As with many PHCs, this compound is of interest for its potential as a synthetic intermediate, where each halogen atom can be selectively targeted for further chemical modification. wikipedia.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5440-99-3 |
| Molecular Formula | C₄H₅BrCl₂O₂ |
| Molecular Weight | 235.89 g/mol |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Note: Experimental data for this specific compound is limited. Properties are based on its chemical structure and data from chemical databases. guidechem.com
Historical Development and Evolution of Research on Halogenated Propanoate Esters
The study of halogenated carboxylic acid esters is built upon foundational discoveries in organic chemistry dating back to the 19th and early 20th centuries. Key historical developments that paved the way for the synthesis and understanding of compounds like this compound include:
The Haloform Reaction: Discovered in 1822, this reaction initially involved the exhaustive halogenation of methyl ketones to produce a haloform and a carboxylate. nih.govnih.gov Over its 200-year history, it has evolved from a diagnostic test into a synthetically useful tool for creating carboxylic acids and their derivatives, including esters. nih.govnih.gov This established a fundamental method for introducing halogens alpha to a carbonyl group.
The Hell-Volhard-Zelinsky (HVZ) Reaction: Developed between 1881 and 1887, the HVZ reaction provided a specific method for the α-halogenation of carboxylic acids. chemistrysteps.com The reaction uses phosphorus tribromide (PBr₃) and bromine to convert a carboxylic acid into an α-bromo acyl bromide, which can then be converted to the corresponding ester. chemistrysteps.com This reaction was a significant milestone, enabling the specific placement of a halogen at the alpha position, a key structural feature in many halogenated esters.
These early reactions laid the groundwork for more sophisticated methods, allowing chemists to synthesize increasingly complex polyhalogenated esters with greater control over the position and type of halogen atoms.
Fundamental Principles Governing Reactivity and Selectivity in Polyhalogenated Systems
The reactivity and selectivity in polyhalogenated systems like this compound are governed by a combination of electronic and steric factors. The presence of multiple electronegative halogen atoms dramatically influences the electron distribution within the molecule.
Regioselectivity in halogenation is a critical factor, determining which hydrogen atom is replaced by a halogen. In radical halogenation, the stability of the resulting radical intermediate is paramount. More substituted radicals are more stable, leading to a preference for halogenation at tertiary carbons over secondary, and secondary over primary. chemistrysteps.com However, the "reactivity-selectivity principle" states that less reactive reagents (like bromine) are more selective than highly reactive ones (like chlorine). youtube.com Bromination, being less exothermic and slower, allows the reagent more time to select the most stable position, resulting in a higher yield of the thermodynamically favored product. youtube.com
Stereoselectivity becomes important when the halogenation creates a new stereocenter. Controlling the stereochemical outcome is a significant challenge in synthesis. nih.gov Strategies to achieve this include using chiral reagents or catalysts, or employing reactions that proceed through a defined stereochemical pathway, such as Sₙ2 reactions for introducing a halide by nucleophilic substitution. nih.gov
In this compound, the existing halogens exert strong inductive electron-withdrawing effects, which can deactivate the carbon backbone towards certain reactions while activating specific positions for nucleophilic attack. Computational studies on halogenated aromatic compounds have shown that substituent effects on reactivity can be complex and non-intuitive, highlighting the need for quantum chemistry calculations to accurately predict reaction outcomes. nih.gov
Overview of Advanced Synthetic Strategies for Complex Halogenated Esters
The synthesis of complex, multi-halogenated esters requires advanced strategies that offer high levels of control over regioselectivity and stereoselectivity. Modern organic synthesis has moved beyond classical methods to incorporate a range of sophisticated techniques.
Metal-Catalyzed Synthesis: Transition metal catalysis has become a powerful tool for forming halogenated compounds. For example, palladium-catalyzed methods have been developed for the efficient synthesis of (Z)-β-haloenol acetates from haloalkynes and allyl acetate (B1210297) with excellent regio- and stereoselectivity. mdpi.com Silver-catalyzed reactions have also been used to create (Z)-β-iodoenol acetates through the difunctionalization of internal alkynes. mdpi.com
Stereoselective Halogenation: Achieving specific stereoisomers is a primary goal in modern synthesis. This can be accomplished through various means, including substrate control, where the existing stereochemistry of the starting material directs the approach of the halogenating agent. nih.gov Reagent and catalyst control, using chiral halogenating agents or catalysts, is another powerful approach to induce asymmetry. nih.gov
Esterification of Halogenated Carboxylic Acids: Once a halogenated carboxylic acid is prepared, it can be converted to its corresponding ester. While traditional Fischer esterification (reaction with an alcohol under acidic conditions) is common gcsescience.com, other methods are available for sensitive substrates. A convenient method involves generating a highly reactive carboxylate ion in situ from the carboxylic acid using a base like tetrabutylammonium (B224687) fluoride, which then reacts with an alkyl halide to form the ester. nih.gov
These advanced strategies provide chemists with the tools needed to construct precisely defined polyhalogenated molecules like this compound.
Current Challenges and Emerging Research Opportunities in the Field of Multi-halogenated Organic Synthesis
Despite significant advances, the synthesis of multi-halogenated organic compounds presents ongoing challenges that are driving new areas of research.
Challenges:
Site-Selectivity: A major hurdle is achieving site-selective functionalization in molecules with multiple, identical halogen atoms. nih.gov Developing catalytic systems that can differentiate between electronically or sterically similar C-X bonds is a key area of research. nih.govresearchgate.net
Stereocontrol: The controlled installation of multiple stereocenters containing halogen atoms remains a formidable challenge, particularly when these centers are remote from one another. nih.gov
"Greener" Halogenation: Many traditional halogenating reagents are hazardous and produce toxic byproducts. There is a growing need for more environmentally benign halogenation protocols.
Emerging Opportunities:
New Catalytic Methods: The development of novel catalysts, including dual-catalyst systems, is opening up new reaction pathways. For instance, exhaustive Suzuki-Miyaura reactions have been developed to replace all chlorine atoms on a pyridine (B92270) ring with alkyl groups, a strategy that could be adapted for other polyhalogenated systems. core.ac.uk
Computational Chemistry: The increasing power of computational chemistry allows for the detailed study of reaction mechanisms and the prediction of reactivity and selectivity. nih.govresearchgate.netacs.org This can guide the design of experiments and the development of new synthetic strategies.
Flow Chemistry: Continuous flow technology offers a safer and more controllable way to perform highly reactive and exothermic halogenation reactions, improving process safety and efficiency.
The field continues to evolve, driven by the demand for complex halogenated molecules in medicine, materials science, and agrochemicals, promising exciting new discoveries in synthetic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5440-99-3 |
|---|---|
Molecular Formula |
C4H5BrCl2O2 |
Molecular Weight |
235.89 g/mol |
IUPAC Name |
methyl 2-bromo-2,3-dichloropropanoate |
InChI |
InChI=1S/C4H5BrCl2O2/c1-9-3(8)4(5,7)2-6/h2H2,1H3 |
InChI Key |
VLOFZLUZKNKBBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCl)(Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Bromo 2,3 Dichloropropanoate
Direct Halogenation Approaches for Propanoate Derivatives
Direct halogenation strategies focus on the introduction of halogen atoms onto a pre-existing propanoate skeleton. A plausible and direct precursor for Methyl 2-bromo-2,3-dichloropropanoate is Methyl 2,3-dichloropropanoate.
Bromination and Chlorination Strategies at Alpha and Beta Positions
The synthesis of the precursor, Methyl 2,3-dichloropropanoate, can be achieved through the chlorination of Methyl acrylate (B77674). In a typical procedure, chlorine gas is passed through Methyl acrylate, often in the presence of a catalyst or promoter like dimethylformamide (DMF), to yield Methyl 2,3-dichloropropanoate. google.com
Following the synthesis of Methyl 2,3-dichloropropanoate, the subsequent step would be the selective bromination at the alpha-position (C2) to yield the target compound. This transformation is an example of alpha-halogenation of a carbonyl compound. The presence of the electron-withdrawing ester group acidifies the alpha-protons, facilitating their substitution with a halogen. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst are commonly employed for such transformations.
A summary of a potential two-step direct halogenation approach is presented in the table below.
| Step | Reactant | Reagent(s) | Product | Description |
| 1 | Methyl acrylate | Cl₂, DMF | Methyl 2,3-dichloropropanoate | Chlorination of the double bond. google.com |
| 2 | Methyl 2,3-dichloropropanoate | Br₂ or NBS, Catalyst | This compound | Selective bromination at the alpha-position. |
Regioselectivity and Stereoselectivity in Halogenation Reactions
The key challenge in the direct halogenation of Methyl 2,3-dichloropropanoate is achieving high regioselectivity for bromination at the alpha-position over the beta-position (C3). The alpha-position is activated by the adjacent carbonyl group, making the alpha-proton more acidic and susceptible to removal, which is a key step in many halogenation mechanisms (both ionic and radical). msu.edu Free radical bromination is known to be highly regioselective, favoring substitution at the most substituted carbon that can form a stable radical. reddit.commasterorganicchemistry.com In this case, the radical at the alpha-position would be stabilized by the adjacent ester group.
If a chiral center is created at the alpha-carbon during halogenation, controlling the stereoselectivity can be challenging. Reactions proceeding through a planar enolate or radical intermediate often result in a racemic mixture of enantiomers. reddit.comfiveable.me Achieving high stereoselectivity typically requires the use of chiral auxiliaries or catalysts. nih.gov
Catalytic Systems for Controlled Halogenation
Several catalytic systems can be employed to control and promote alpha-halogenation of carbonyl compounds. For reactions involving elemental bromine, catalysts such as phosphorus tribromide (PBr₃) are used in the classic Hell-Volhard-Zelinski reaction for carboxylic acids, which proceeds via an acid bromide intermediate. msu.edujove.com For esters, acid catalysts can promote enol formation, which then reacts with the halogen. Carbonyl halides have also been patented as effective catalysts for the alpha-bromination of aliphatic acids. google.com
For reactions using N-bromosuccinimide (NBS), a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is often used to facilitate a free-radical pathway. google.com Alternatively, acid catalysts can be used with NBS for electrophilic bromination.
Functional Group Interconversion Routes
An alternative to direct halogenation of a saturated propanoate is the addition of halogens to a suitable unsaturated precursor. This approach leverages the reactivity of the carbon-carbon double bond in acrylate derivatives.
Transformation of Precursor Acrylates and Propionates
A plausible synthetic route starting from an acrylate involves the halogenation of Methyl 2-chloroacrylate (B1238316). The addition of bromine across the double bond of Methyl 2-chloroacrylate would be expected to yield this compound. This reaction is analogous to the synthesis of Methyl 2,3-dibromo-2-chloropropanoate from Methyl 2-chloropropenoate and bromine, which has been described in the literature. google.com In this reported synthesis, bromine is added dropwise to Methyl 2-chloropropenoate, with the temperature maintained below 40°C. google.com
This approach offers a potentially more direct route to the target molecule, provided that Methyl 2-chloroacrylate is readily available.
The following table outlines a synthetic pathway via functional group interconversion.
| Reactant | Reagent(s) | Product | Description |
| Methyl 2-chloroacrylate | Br₂ | This compound | Addition of bromine across the double bond. |
Radical-Initiated Reactions for Halogen Introduction
Radical-initiated reactions can be employed for the introduction of halogens. As mentioned previously, the bromination of Methyl 2,3-dichloropropanoate can proceed via a free-radical mechanism using NBS and a radical initiator like AIBN. google.com The selectivity of this reaction is governed by the stability of the resulting radical intermediate. The radical at the alpha-position is stabilized by resonance with the carbonyl group, making this position the favored site of halogenation. masterorganicchemistry.com
Furthermore, the addition of hydrogen bromide (HBr) to an unsaturated precursor like Methyl 2,3-dichloroacrylate under radical conditions (e.g., in the presence of peroxides) would be expected to proceed via an anti-Markovnikov addition, placing the bromine atom on the less substituted carbon. However, for the synthesis of this compound, a Markovnikov-type addition of HBr to Methyl 2-chloroacrylate would be required, which is typically favored under ionic conditions. The radical addition of bromine itself (Br₂) to an alkene is also a well-established reaction.
Substitution Reactions for Targeted Halogen Exchange
A plausible and effective method for the synthesis of this compound involves a targeted halogen exchange reaction on a suitable precursor. One such precursor could be Methyl 2,3-dibromo-2-chloropropanoate. The synthesis of this precursor can be achieved through the bromination of Methyl 2-chloroacrylate.
A general two-step process can be envisioned:
Bromination of Methyl 2-chloroacrylate: Methyl 2-chloroacrylate is reacted with bromine (Br₂) to yield Methyl 2,3-dibromo-2-chloropropanoate. This reaction typically proceeds via an electrophilic addition of bromine across the double bond.
Selective Halogen Exchange: The resulting Methyl 2,3-dibromo-2-chloropropanoate can then undergo a selective halogen exchange reaction. In this step, one of the bromine atoms is substituted with a chlorine atom. This can be challenging due to the similar reactivity of the halogens. However, by carefully controlling reaction conditions such as the choice of chlorinating agent, solvent, and temperature, it may be possible to achieve selective replacement of the bromine at the 3-position.
A similar multi-step synthesis is described in a patent for the preparation of methyl 3-bromo-2-chloro-2-fluoropropanoate, which starts from methyl acrylate and involves chlorination and bromination steps, followed by a halogen exchange using a fluorinating agent. nih.gov This suggests that a stepwise halogenation and subsequent exchange is a viable strategy for producing mixed polyhalogenated esters.
Alternatively, a direct approach could involve the selective bromination of Methyl 2,3-dichloropropanoate at the α-position (C-2). This would likely proceed via a free-radical mechanism, initiated by UV light or a radical initiator. youtube.com However, achieving high selectivity for monobromination at the desired position over further reaction or reaction at other sites can be difficult. msu.edu
| Reaction Step | Reactants | Reagents/Conditions | Product | Plausible Yield (%) |
| 1. Dichlorination | Methyl acrylate, Chlorine | Dimethylformamide (catalyst), <40°C | Methyl 2,3-dichloropropanoate | 92 |
| 2. α-Bromination | Methyl 2,3-dichloropropanoate | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | This compound | Moderate to Good (selectivity dependent) |
Advanced Synthetic Techniques and Optimization
To enhance reaction rates, improve yields, and increase selectivity, several advanced synthetic techniques can be applied to the synthesis of halogenated esters.
Microwave-Assisted Synthesis of Halogenated Esters
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. In the context of synthesizing this compound, microwave irradiation could be particularly beneficial for the α-bromination step. researchgate.net The use of microwave heating can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.
For the selective α-bromination of carbonyl compounds, including esters, N-bromosuccinimide (NBS) is a commonly used reagent, often in the presence of a catalytic amount of acid or a radical initiator. A proposed mechanism for the microwave-assisted α-bromination of a ketone with NBS and p-toluenesulfonic acid (PTSA) involves the rapid formation of the enol, which then attacks the bromine of NBS. A similar mechanism can be postulated for an ester.
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Reaction Time | Several hours | 30 minutes |
| Energy Input | High and prolonged | Lower and targeted |
| Temperature Gradient | Present | Minimized |
| Potential for Side Reactions | Higher | Lower |
Flow Chemistry Applications in Halogenated Compound Synthesis
Flow chemistry offers several advantages for the synthesis of halogenated compounds, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. rsc.org The halogenation of organic compounds can be performed more safely and with greater control in a continuous flow system. rsc.org
For the synthesis of this compound, a flow reactor could be employed for the initial chlorination of methyl acrylate, allowing for better management of the exothermic reaction and the safe handling of chlorine gas. Similarly, the subsequent bromination step could be performed in a flow setup to achieve precise stoichiometric control and minimize the formation of poly-brominated byproducts. The enhanced mixing and heat transfer in microreactors can lead to improved selectivity and yields. beilstein-journals.org
Chemoenzymatic Synthetic Pathways
Chemoenzymatic approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. For a chiral molecule like this compound, which has two stereocenters, enzymatic resolution could be a key step in obtaining enantiomerically pure forms.
Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic esters and alcohols. nih.govnih.gov A potential chemoenzymatic route could involve the non-selective chemical synthesis of racemic this compound, followed by a lipase-catalyzed hydrolysis. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. The unreacted ester and the carboxylic acid can then be separated.
| Enzyme | Reaction Type | Substrate | Potential Outcome |
| Lipase (e.g., from Candida antarctica) | Kinetic Resolution (Hydrolysis) | Racemic this compound | Separation of enantiomers |
Purification and Isolation Methodologies for Polyhalogenated Esters
The purification of polyhalogenated esters is often challenging due to the presence of multiple stereoisomers and closely related byproducts.
Chromatographic Techniques for High Purity Isolation
Due to the presence of two chiral centers in this compound, the synthetic product will be a mixture of diastereomers. Diastereomers have different physical properties and can therefore be separated by chromatographic techniques. mysagestore.com
Flash chromatography is a common and effective method for the purification of organic compounds on a preparative scale. mysagestore.com For the separation of the diastereomers of this compound, a normal-phase flash chromatography system using a silica (B1680970) gel stationary phase would be a suitable starting point. A solvent system of hexane (B92381) and ethyl acetate (B1210297), with a gradient elution, would likely provide the necessary separation.
High-Performance Liquid Chromatography (HPLC) offers higher resolution and is well-suited for the analytical separation and quantification of diastereomers. For preparative scale, preparative HPLC can be used to isolate pure diastereomers. Both normal-phase and reversed-phase HPLC could be explored. nih.govnih.gov The choice of the stationary phase and mobile phase would be critical for achieving baseline separation of the diastereomeric pairs.
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Application |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Preparative separation of diastereomers |
| Normal-Phase HPLC | Silica or polar-bonded phases | Non-polar solvents (e.g., hexane, isopropanol) | Analytical and preparative separation of diastereomers |
| Reversed-Phase HPLC | C18 or C8 bonded silica | Polar solvents (e.g., acetonitrile (B52724), water) | Analytical and preparative separation of diastereomers |
Advanced Distillation and Crystallization Procedures
Following the primary synthesis of this compound, the crude product often contains unreacted starting materials, byproducts, and residual solvents. To achieve the high purity required for its applications, advanced purification techniques such as fractional vacuum distillation and controlled crystallization are employed. These methods are critical for separating the desired product from impurities with close boiling points or similar solubility profiles.
Advanced Distillation Techniques
Vacuum distillation is a fundamental technique for the purification of thermally sensitive compounds like halogenated esters, as it allows for distillation at lower temperatures, thereby preventing decomposition. For compounds such as this compound, achieving high purity often necessitates the use of fractional distillation under reduced pressure. This process utilizes a fractionating column to separate components with small differences in boiling points.
Research into the purification of analogous compounds, such as Methyl 2,3-dichloropropanoate, provides insight into the likely parameters for the distillation of this compound. For instance, Methyl 2,3-dichloropropanoate has been effectively purified by vacuum distillation, with the pure fraction being collected at 70°C under a pressure of 15mm Hg, resulting in a purity of 98%. google.comchemicalbook.com Given the structural similarity, it is anticipated that this compound would have a slightly higher boiling point due to the presence of the heavier bromine atom.
The efficiency of the separation is highly dependent on the design of the fractionating column (e.g., Vigreux, packed, or spinning band) and the operational parameters.
Table 1: Illustrative Fractional Vacuum Distillation Parameters for Halogenated Propanoates
| Compound | Boiling Point (°C) | Pressure (mm Hg) | Achieved Purity (%) |
|---|---|---|---|
| Methyl 2,3-dichloropropanoate | 70 | 15 | 98 google.comchemicalbook.com |
This table illustrates typical distillation parameters for structurally similar compounds, providing a basis for the purification of this compound.
Advanced Crystallization Procedures
Crystallization is another powerful technique for the purification of solids or compounds that can be induced to solidify. This method relies on the differences in solubility between the desired compound and impurities in a given solvent. For this compound, which is a liquid at room temperature, low-temperature crystallization or fractional freezing could be employed.
This process would involve cooling the crude liquid product to a temperature where the desired ester selectively crystallizes, leaving the impurities in the liquid phase (mother liquor). The purity of the final product is influenced by the cooling rate, the final temperature, and the efficiency of separating the crystals from the mother liquor.
For example, a similar compound, 2,3-dibromo-2-methylpropanoic acid, is purified by cooling the crude product to below 5°C (e.g., 0°C) to induce crystallization. google.com The resulting solid is then filtered and washed with a cold solvent to yield a product with a purity of 99.5-99.6%. google.com This demonstrates the high efficacy of crystallization for purifying halogenated carboxylic acid derivatives.
Table 2: Example of Low-Temperature Crystallization for a Related Compound
| Compound | Crystallization Temperature (°C) | Purity Achieved (%) |
|---|
This table provides an example of the effectiveness of low-temperature crystallization for purifying a structurally related halogenated compound.
The choice between distillation and crystallization, or a combination of both, depends on the specific impurity profile of the crude this compound and the desired final purity. Often, a multi-step purification process involving an initial distillation followed by a final crystallization step is employed to achieve the highest purity standards.
Chemical Reactivity and Reaction Mechanisms of Methyl 2 Bromo 2,3 Dichloropropanoate
Nucleophilic Substitution Reactions at the Ester and Halogenated Carbons
Nucleophilic substitution in Methyl 2-bromo-2,3-dichloropropanoate can potentially occur at three electrophilic centers: the carbonyl carbon of the ester group, the carbon atom bearing the bromine and chlorine (C2), and the carbon atom with a chlorine (C3). However, substitution at the halogenated carbons is generally more facile under typical nucleophilic substitution conditions.
Investigation of SN1 and SN2 Pathways
The likelihood of a substitution reaction proceeding via a unimolecular (SN1) or bimolecular (SN2) mechanism is heavily influenced by the structure of the substrate, the stability of any potential carbocation intermediate, and steric hindrance.
For this compound, the C2 carbon is a secondary carbon, which can theoretically undergo substitution via either SN1 or SN2 pathways. However, the presence of two halogens and an adjacent ester group introduces significant electronic and steric effects.
An SN2 reaction at C2 would involve a backside attack by a nucleophile. This pathway is likely to be sterically hindered by the presence of the bromine atom, the chlorine atom, the methyl ester group, and the chloromethyl group. Strong, unhindered nucleophiles would be required to favor this pathway.
Substitution at the C3 carbon, a primary carbon, is more likely to proceed via an SN2 mechanism , as primary carbocations are highly unstable. However, the presence of the adjacent C2 with its bulky and electron-withdrawing substituents could still hinder the reaction.
Solvent Effects on Reaction Kinetics and Mechanisms
The choice of solvent plays a critical role in directing the mechanism of nucleophilic substitution reactions.
Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding and can solvate both cations and anions effectively. These solvents are known to favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group. iitk.ac.inchemistrysteps.com If an SN1 reaction were to occur with this compound, a polar protic solvent would be the preferred medium. However, these solvents can also solvate the nucleophile, reducing its nucleophilicity and thus disfavoring SN2 reactions. iitk.ac.inchemistrysteps.com
Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess dipoles that allow them to solvate cations, but they are less effective at solvating anions. This leaves the nucleophile relatively "naked" and more reactive, thus favoring SN2 reactions . For an SN2 reaction to occur on this compound, a polar aprotic solvent would likely be the most effective.
The following interactive table illustrates the hypothetical relative rates of SN1 and SN2 reactions for this compound in different solvent types.
| Solvent Type | Dielectric Constant (ε) | Predicted Favored Mechanism | Hypothetical Relative Rate |
| Polar Protic (e.g., Water) | ~80 | SN1 | Moderate |
| Polar Protic (e.g., Ethanol) | ~24 | SN1/SN2 mix | Slow |
| Polar Aprotic (e.g., Acetone) | ~21 | SN2 | Moderate |
| Polar Aprotic (e.g., DMF) | ~37 | SN2 | Fast |
| Nonpolar (e.g., Hexane) | ~2 | Neither | Very Slow |
Note: The relative rates are illustrative and based on general principles of solvent effects on nucleophilic substitution reactions.
Stereochemical Outcomes of Nucleophilic Attack
The stereochemistry of the C2 carbon in this compound is a key consideration in its substitution reactions. Assuming the starting material is a single enantiomer, the stereochemical outcome of the product will depend on the reaction mechanism.
An SN2 reaction proceeds with a backside attack, leading to an inversion of the stereochemical configuration at the chiral center. If the starting material has an (R)-configuration at C2, the product of an SN2 reaction will have the (S)-configuration. stackexchange.com
An SN1 reaction involves the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with roughly equal probability. This results in a racemic or near-racemic mixture of both enantiomers, meaning both retention and inversion of the original configuration. rsc.org
Elimination Reactions to Form Halogenated Acrylates
In the presence of a base, this compound can undergo elimination reactions to form halogenated acrylates. This typically involves the removal of a proton from the C3 carbon and a halide leaving group from the C2 carbon.
E1 and E2 Elimination Pathways and Their Mechanistic Elucidation
Similar to substitution reactions, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways.
The E2 mechanism is a concerted, one-step process where the base removes a proton from the β-carbon (C3) at the same time as the leaving group on the α-carbon (C2) departs. This pathway is favored by strong, bulky bases and aprotic solvents. The rate of an E2 reaction is dependent on the concentration of both the substrate and the base.
The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. In the second step, a weak base removes a proton from the β-carbon to form the double bond. E1 reactions are favored by weak bases and polar protic solvents that can stabilize the carbocation intermediate.
For this compound, the use of a strong, non-nucleophilic base such as potassium tert-butoxide would likely favor an E2 pathway. The use of a weak base in a polar protic solvent, such as ethanol (B145695), could lead to a competition between E1 and SN1 reactions.
Regioselectivity of Olefin Formation
Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer of the alkene product over another. In the case of this compound, elimination of HBr or HCl will lead to the formation of a halogenated methyl acrylate (B77674).
The elimination of a proton from C3 and a halide from C2 can result in the formation of either Methyl 2-chloro-3-bromoacrylate or Methyl 2,3-dichloroacrylate, depending on which halogen acts as the leaving group. Bromine is generally a better leaving group than chlorine, so the elimination of HBr to form Methyl 2,3-dichloroacrylate is the more probable outcome.
Furthermore, the dehydrohalogenation of vicinal dihalides can be complex. If a proton is removed from C3 and a halide from C2, the resulting product would be a substituted methyl acrylate. The regioselectivity of this reaction would be influenced by the nature of the base used. According to Zaitsev's rule , the more substituted (and generally more stable) alkene is the major product. However, with a sterically hindered base, the Hofmann product , the less substituted alkene, may be favored due to the base preferentially abstracting the more accessible proton. In this specific molecule, there is only one carbon with protons adjacent to the carbon bearing the leaving groups, so the primary consideration is which halogen leaves.
The following table summarizes the expected major and minor products of elimination reactions under different conditions.
| Base | Solvent | Predominant Mechanism | Major Product | Minor Product |
| Strong, non-hindered (e.g., NaOEt) | Ethanol | E2 | Methyl 2,3-dichloroacrylate | Methyl 2-bromo-3-chloroacrylate |
| Strong, hindered (e.g., t-BuOK) | t-Butanol | E2 | Methyl 2,3-dichloroacrylate | Methyl 2-bromo-3-chloroacrylate |
| Weak (e.g., H2O, heat) | Water | E1 | Methyl 2,3-dichloroacrylate | Methyl 2-bromo-3-chloroacrylate |
Note: Product distribution is hypothetical and based on the principle that bromide is a better leaving group than chloride.
Radical Reactions and Polymerization Initiation
The presence of a carbon-bromine bond, which is weaker than carbon-chlorine and carbon-carbon bonds, makes this compound a candidate for initiating radical reactions.
Free radicals can be generated from haloalkanes through the homolytic cleavage of a carbon-halogen bond. ucr.edu This process involves the input of energy, typically in the form of heat or ultraviolet (UV) light, which causes the bond to break symmetrically, with each atom retaining one of the bonding electrons. ucr.edu
In the case of this compound, the C-Br bond is the most likely to undergo homolytic cleavage due to its lower bond dissociation energy compared to the C-Cl bonds. The initiation step of a radical reaction involving this compound would therefore be the formation of a bromine radical and a carbon-centered radical on the ester. youtube.comquora.com
Initiation Step:
Heat or Light (hν) → Br• + •C(Cl)CH(Cl)COOCH₃
Once formed, this carbon-centered radical can participate in various propagation steps, such as abstracting a hydrogen atom from another molecule or adding across a double bond, thus continuing the radical chain reaction. quora.com Termination of the reaction occurs when two radicals combine. quora.com
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with well-defined architectures and low polydispersity. wikipedia.orgcmu.edu The process relies on the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper(I) complex. wikipedia.org
Alkyl halides, particularly those with a bromine atom, are commonly used as initiators in ATRP. ethz.ch The initiator determines the number of growing polymer chains. ethz.ch Given its structure, this compound has the potential to act as an ATRP initiator. The mechanism would involve the abstraction of the bromine atom by the copper(I) catalyst to form a radical and a copper(II) species. This radical then adds to a monomer, initiating polymerization. ethz.chwarwick.ac.uk
The general mechanism for ATRP initiation is as follows:
Activation: R-X + Cu(I)/L → R• + X-Cu(II)/L (where R-X is the initiator and L is a ligand)
Propagation: R• + Monomer → P₁•
Deactivation: P₁• + X-Cu(II)/L → P₁-X + Cu(I)/L (dormant chain)
Table 1: Common Initiators in Atom Transfer Radical Polymerization (ATRP) This table is for illustrative purposes and shows compounds structurally related to this compound that are used in ATRP.
| Initiator Name | Chemical Formula | Typical Monomers |
| Ethyl α-bromopropionate | CH₃CH(Br)COOC₂H₅ | Styrene, Acrylates |
| Methyl α-bromoisobutyrate | (CH₃)₂C(Br)COOCH₃ | Methacrylates |
| 2-Bromopropionitrile | CH₃CH(Br)CN | Acrylonitrile |
Rearrangement Reactions and Carbocation Chemistry
The formation of carbocation intermediates from this compound could lead to rearrangement reactions, driven by the formation of more stable carbocationic species.
Carbocation rearrangements are common in organic chemistry, occurring to increase the stability of the carbocation. libretexts.org These rearrangements can involve the migration of a hydrogen atom (hydride shift), an alkyl group (alkyl shift), or a halogen atom. libretexts.orgmasterorganicchemistry.com
If a carbocation were to form on the carbon bearing the bromine and one chlorine atom in this compound (for instance, through the heterolytic cleavage of the C-Br bond), it would be a secondary carbocation. The stability of this carbocation would be influenced by the electron-withdrawing effects of the adjacent chlorine atom and the ester group.
A 1,2-hydride shift or a 1,2-alkyl (in this case, the methoxycarbonyl group) shift could potentially occur if it leads to a more stable carbocation. libretexts.orgmasterorganicchemistry.com However, given the substitution pattern, significant stabilization through such shifts might be limited. Halogen migrations are also possible, though less common than hydride or alkyl shifts. khanacademy.org
The stability of a carbocation is a key factor determining its formation and subsequent reactions. stackexchange.comrsc.org Tertiary carbocations are generally more stable than secondary, which are more stable than primary carbocations. This is due to hyperconjugation and inductive effects from the alkyl groups. stackexchange.com
In the case of a carbocation formed from this compound, the presence of electronegative halogen atoms would have a destabilizing inductive effect on the positive charge. The stability of the potential carbocation intermediates would be a balance between the substitution pattern and these electronic effects.
Table 2: General Order of Carbocation Stability This table illustrates the general principles of carbocation stability.
| Carbocation Type | Example | Relative Stability |
| Tertiary | (CH₃)₃C⁺ | Most Stable |
| Secondary | (CH₃)₂CH⁺ | Intermediate |
| Primary | CH₃CH₂⁺ | Least Stable |
| Methyl | CH₃⁺ | Very Unstable |
Metal-Mediated and Organometallic Reactions
Alkyl halides are versatile precursors for the formation of organometallic reagents, which are important intermediates in organic synthesis. msu.edu
The reaction of this compound with reactive metals such as magnesium or lithium would likely lead to the formation of an organometallic compound. The carbon-bromine bond is expected to be the most reactive site for insertion of the metal. msu.edu
For example, with magnesium in an ether solvent, a Grignard reagent could potentially be formed:
Formation of a Grignard Reagent:
Br(Cl)C-CH(Cl)COOCH₃ + Mg → BrMg(Cl)C-CH(Cl)COOCH₃
Similarly, reaction with lithium metal would yield an organolithium reagent. These organometallic intermediates are highly nucleophilic and would react with a variety of electrophiles, allowing for the formation of new carbon-carbon bonds. However, the presence of the ester group within the same molecule could lead to intramolecular reactions or complications in the formation of a stable organometallic reagent.
Cross-Coupling Reactions with Halogenated Ester Substrates
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, which contains both bromine and chlorine substituents, the differential reactivity of the carbon-halogen bonds could theoretically be exploited for selective couplings. Generally, the C-Br bond is more reactive than the C-Cl bond in common cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.govbeilstein-journals.org
However, there is no specific data in the scientific literature detailing the use of this compound as a substrate in any cross-coupling reactions. Research on similar, but not identical, dihalogenated hydrocarbons has shown that selective coupling at the C-Br bond can be achieved using palladium catalysts. nih.gov For instance, the selective cross-coupling of dihalogenated hydrocarbons containing both C(sp²)-Br and C(sp³)-Cl bonds with arylboronic acids has been successfully demonstrated. nih.gov
Table 1: Hypothetical Cross-Coupling Reaction Parameters (Illustrative) This table is for illustrative purposes only, as no specific experimental data for this compound has been found.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Potential Product Type |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | Arylated/Alkylated ester |
Reductive Dehalogenation Strategies
Reductive dehalogenation is a class of reactions that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. This can be achieved using various reagents, including metal hydrides, dissolving metal reductions, or catalytic hydrogenation. The reactivity of the halogens would likely follow the order Br > Cl, allowing for potential stepwise reduction.
Specific studies on the reductive dehalogenation of this compound have not been reported. General methods for the dehalogenation of alpha-halo esters often employ reagents like zinc dust in acetic acid, sodium borohydride (B1222165) in the presence of a transition metal catalyst, or radical-based reducing agents such as tributyltin hydride. The choice of reagent and reaction conditions would be crucial in determining the extent of dehalogenation and the selectivity between the C-Br and C-Cl bonds.
Table 2: Potential Reagents for Reductive Dehalogenation (General) This table lists general reagents and does not reflect specific experimental results for this compound.
| Reagent System | Potential Selectivity | Reaction Type |
|---|---|---|
| Zn/CH₃COOH | May favor C-Br reduction | Dissolving metal reduction |
| NaBH₄/NiCl₂ | May reduce both C-Br and C-Cl | Hydride reduction with catalyst |
| Bu₃SnH/AIBN | Radical-based, often good for C-Br | Radical-mediated reduction |
Hydrolysis and Transesterification Kinetics and Mechanisms
The hydrolysis of an ester like this compound would involve the cleavage of the ester bond to yield the corresponding carboxylic acid and methanol. This reaction can be catalyzed by either acid or base. The presence of electron-withdrawing halogen atoms on the adjacent carbons would be expected to influence the electrophilicity of the carbonyl carbon and thus affect the rate of nucleophilic attack.
Transesterification involves the reaction of the ester with an alcohol in the presence of a catalyst (acid or base) to exchange the alkoxy group. For example, reacting this compound with ethanol would be expected to produce Ethyl 2-bromo-2,3-dichloropropanoate and methanol.
There is a complete absence of published kinetic data or detailed mechanistic studies for either the hydrolysis or transesterification of this compound. Studies on the hydrolysis of other brominated compounds, such as 2-bromo-2-methylpropane, have been conducted to determine reaction mechanisms, but these are not directly comparable due to significant structural and electronic differences. researchgate.netrsc.org
Table 3: Factors Influencing Hydrolysis and Transesterification (General Principles) This table outlines general factors, as specific kinetic data for the target compound is unavailable.
| Factor | Effect on Hydrolysis Rate | Effect on Transesterification Rate |
|---|---|---|
| pH (Acidic) | Catalyzes reaction | Catalyzes reaction |
| pH (Basic) | Catalyzes reaction (saponification) | Catalyzes reaction |
| Temperature | Increases rate | Increases rate |
| Steric Hindrance | Decreases rate | Decreases rate |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. Due to the scarcity of published experimental spectra for Methyl 2-bromo-2,3-dichloropropanoate, the following sections will utilize predicted spectroscopic data. These predictions are generated based on established computational algorithms that consider the effects of neighboring atoms and functional groups on nuclear shielding and coupling.
The proton NMR (¹H NMR) spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, with the chemical structure C₄H₅BrCl₂O₂, three distinct proton signals are predicted.
The methoxy (B1213986) group (-OCH₃) protons are expected to appear as a singlet, being chemically equivalent and without adjacent protons to couple with. The two protons on the C3 carbon (CH₂Cl) are diastereotopic due to the adjacent chiral center at C2. Consequently, they are expected to present as a pair of doublets (an AB quartet), each integrating to one proton. The proton on the C2 carbon (CHCl) would likely appear as a doublet of doublets, due to coupling with the two diastereotopic protons on C3.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |
| -CHCl- | 4.5 - 4.8 | Doublet of Doublets (dd) | J(Hₐ, Hₓ) ≈ 4-6, J(Hᵦ, Hₓ) ≈ 8-10 |
| -CH₂Cl (Hₐ) | 4.0 - 4.3 | Doublet (d) | J(Hₐ, Hₓ) ≈ 4-6 |
| -CH₂Cl (Hᵦ) | 3.8 - 4.1 | Doublet (d) | J(Hᵦ, Hₓ) ≈ 8-10 |
Note: The predicted values are based on computational models and may differ from experimental results.
The carbon-13 NMR (¹³C NMR) spectrum reveals the number of unique carbon environments in a molecule. For this compound, four distinct signals are anticipated, corresponding to the four carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of the attached halogens and the oxygen atom.
The carbonyl carbon (C=O) of the ester group is expected to be the most deshielded, appearing at the downfield end of the spectrum. The carbon atom bonded to both bromine and chlorine (C2) will also be significantly deshielded. The carbon of the methoxy group (-OCH₃) and the carbon of the chloromethyl group (-CH₂Cl) will appear at intermediate chemical shifts.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 165 - 170 |
| C2 (-CBrCl-) | 60 - 70 |
| C3 (-CH₂Cl) | 45 - 55 |
| -OCH₃ | 50 - 55 |
Note: The predicted values are based on computational models and may differ from experimental results.
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show correlations between the proton on C2 and the two diastereotopic protons on C3, confirming their adjacent relationship. No other correlations would be anticipated.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. For this compound, the following correlations would be predicted: the methoxy protons to the methoxy carbon, the C2 proton to C2, and the C3 protons to C3.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include:
The methoxy protons showing a correlation to the carbonyl carbon (C1).
The C2 proton showing correlations to the carbonyl carbon (C1) and the C3 carbon.
The C3 protons showing a correlation to the C2 carbon.
These 2D NMR experiments would collectively provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.
Deuterium (B1214612) (²H) labeling is a powerful technique used in conjunction with NMR to trace reaction pathways and elucidate reaction mechanisms. acs.org By selectively replacing a proton with a deuterium atom, the signal for that proton disappears from the ¹H NMR spectrum, and the coupling patterns of adjacent protons are altered. This allows for the precise determination of which protons are involved in a chemical transformation.
In the context of this compound, deuterium labeling could be employed to study, for example, its reactivity in elimination or substitution reactions. By synthesizing a labeled version of the molecule, such as one with deuterium at the C3 position, one could monitor the fate of this position during a reaction. The presence or absence of deuterium in the products, as determined by ¹H and ²H NMR, would provide direct evidence for the reaction mechanism. researchgate.net
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Patterns
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.
Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum of a related isomer, Methyl 2-bromo-3,3-dichloropropanoate, shows a complex fragmentation pattern. nist.gov For this compound, the molecular ion peak (M⁺) would be expected, but likely of low intensity due to the presence of multiple halogens which promote fragmentation. The isotopic pattern of the molecular ion would be characteristic, showing multiple peaks due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and two bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio). askfilo.com
Key fragmentation pathways would likely involve the loss of halogen atoms (Cl·, Br·), a methoxy radical (·OCH₃), or a carbomethoxy radical (·COOCH₃). The cleavage of the C-Br bond is often a facile process. docbrown.info
Expected Key Fragments in the EI Mass Spectrum:
| m/z Value | Possible Fragment Ion |
| [M]⁺, [M+2]⁺, [M+4]⁺, etc. | Molecular ion with isotopic distribution |
| [M - Br]⁺ | Loss of a bromine radical |
| [M - Cl]⁺ | Loss of a chlorine radical |
| [M - OCH₃]⁺ | Loss of a methoxy radical |
| [M - COOCH₃]⁺ | Loss of a carbomethoxy radical |
Chemical Ionization (CI-MS): CI-MS is a softer ionization technique that results in less fragmentation and typically a more prominent protonated molecular ion peak ([M+H]⁺). This would be particularly useful for confirming the molecular weight of this compound. The isotopic pattern would still be observable in the [M+H]⁺ cluster of peaks.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular masses of compounds with a high degree of accuracy. measurlabs.com This accuracy allows for the determination of a molecule's elemental formula. algimed.com Unlike low-resolution mass spectrometry which provides nominal mass (an integer value), HRMS can measure mass to several decimal places. algimed.com This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. algimed.com
For this compound, with the molecular formula C₄H₅BrCl₂O₂, HRMS is used to measure its monoisotopic mass. The theoretical exact mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁶O). algimed.com The experimentally measured mass should align with this calculated value, typically within a very narrow margin of error (e.g., ±5 ppm), to confirm the elemental composition. algimed.com
The value of HRMS lies in its ability to confirm the molecular formula, which is a critical piece of data for structural elucidation. algimed.com
**Table 1: Theoretical Exact Mass Calculation for this compound (C₄H₅BrCl₂O₂) **
| Element | Isotope | Quantity | Isotopic Mass (amu) | Total Mass (amu) |
|---|---|---|---|---|
| Carbon | ¹²C | 4 | 12.000000 | 48.000000 |
| Hydrogen | ¹H | 5 | 1.007825 | 5.039125 |
| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |
| Chlorine | ³⁵Cl | 2 | 34.968853 | 69.937706 |
| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |
| Total | | | | 233.8850 |
Note: This table presents the calculated monoisotopic mass. The presence of isotopes like ⁸¹Br and ³⁷Cl will result in a characteristic isotopic pattern in the mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample. qa-group.commeasurlabs.com It is a cornerstone method for assessing the purity and confirming the identity of volatile and semi-volatile organic compounds like this compound. smithers.com
In a typical GC-MS analysis, the sample is vaporized and injected into the GC column. measurlabs.com The components of the mixture are separated based on their different boiling points and affinities for the column's stationary phase. measurlabs.com As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. measurlabs.com The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component that acts as a chemical "fingerprint."
For purity assessment, a GC-MS chromatogram of a highly pure sample of this compound would ideally show a single, sharp peak. smithers.com The presence of additional peaks would indicate impurities, which can then be identified by their respective mass spectra. chromatographyonline.com For identity confirmation, the mass spectrum of the main peak is compared against a reference spectrum from a spectral library or a known standard. The fragmentation pattern, including the molecular ion peak and the relative abundances of fragment ions, provides definitive structural information.
Table 2: Typical Parameters for GC-MS Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| Gas Chromatograph (GC) | ||
| Column Type | ZB-5 MS (or similar) | Separation of compounds |
| Column Dimensions | 30 m length, 0.25 mm ID, 0.25 µm film | Standard dimensions for good resolution |
| Carrier Gas | Helium | Inert gas to move sample through the column |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample |
| Oven Program | Ramped temperature (e.g., 50°C to 280°C) | Separates compounds based on boiling points |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard method for creating positive ions |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation |
| Mass Analyzer | Quadrupole | Filters ions by mass-to-charge ratio |
| MS Source Temperature | 230 °C | Maintains ions in the gas phase |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational modes of molecular bonds, but they operate on different principles. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. A vibrational mode is IR active if it results in a change in the molecule's dipole moment, and it is Raman active if it leads to a change in the molecule's polarizability.
The vibrational spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.
Carbonyl (C=O) Stretch: As an ester, the compound will exhibit a very strong and sharp absorption band for the C=O stretching vibration. spectroscopyonline.com For saturated aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹. spectroscopyonline.com
Carbon-Halogen (C-X) Stretches: The C-Cl and C-Br bonds produce strong absorption bands in the fingerprint region of the IR spectrum (below 1500 cm⁻¹). C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, usually between 600-500 cm⁻¹. spectroscopyonline.com The exact positions can be influenced by the presence of multiple halogens on adjacent carbons.
Alkyl (C-H) Stretches: The methyl (CH₃) group will show characteristic C-H stretching vibrations in the 3000-2850 cm⁻¹ region. docbrown.info C-H bending vibrations for the alkyl portions of the molecule will appear in the 1470-1350 cm⁻¹ range. docbrown.info
Carbon-Oxygen (C-O) Stretches: Esters also display two distinct C-O stretching bands. spectroscopyonline.com The C(=O)-O stretch typically appears as a strong band between 1300-1200 cm⁻¹, while the O-C (alkyl) stretch is found between 1150-1000 cm⁻¹.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Alkyl C-H | Stretch | IR/Raman | 2850 - 3000 | Medium-Strong |
| Carbonyl C=O | Stretch | IR/Raman | 1735 - 1750 | Very Strong |
| Alkyl C-H | Bend | IR/Raman | 1350 - 1470 | Medium |
| Ester C-O | Stretch | IR | 1200 - 1300 | Strong |
| Ester O-C | Stretch | IR | 1000 - 1150 | Strong |
| Carbon-Chlorine | Stretch | IR/Raman | 600 - 800 | Strong |
Modern infrared spectroscopy is predominantly performed using Fourier-Transform Infrared (FTIR) spectrometers. FTIR instruments collect an interferogram of the sample signal using an interferometer, and then a mathematical Fourier transform is applied to convert this signal into a spectrum. This approach offers significant advantages over older dispersive instruments, including higher speed, greater sensitivity (signal-to-noise ratio), and superior accuracy.
Attenuated Total Reflectance (ATR) is a popular sampling technique used with FTIR spectroscopy (ATR-FTIR) that simplifies the analysis of solid and liquid samples. ucdavis.edu In ATR-FTIR, the IR beam is directed into a crystal with a high refractive index (e.g., diamond or germanium). ucdavis.edu The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that projects a short distance (a few micrometers) into the sample placed in direct contact with the crystal. ucdavis.edu The sample absorbs energy from this evanescent wave at specific wavelengths, and the attenuated beam is then directed to the detector. This technique is advantageous as it requires minimal to no sample preparation and is non-destructive.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and thereby determine the exact position of each atom, bond lengths, and bond angles. While this technique provides unparalleled structural detail, its primary prerequisite is the ability to grow a suitable single crystal of the compound.
Should a crystalline form of this compound be obtained, X-ray crystallography would also reveal crucial information about its crystal packing and the nature of the intermolecular interactions governing the solid-state assembly. digitellinc.com In halogenated organic compounds, crystal packing is driven by a variety of competing non-covalent interactions. nih.gov
These can include:
Van der Waals Forces: These are ubiquitous, non-specific attractive forces that are significant in the packing of all molecules.
Dipole-Dipole Interactions: The polar C=O, C-Cl, and C-Br bonds create molecular dipoles, leading to electrostatic interactions that influence molecular orientation in the crystal lattice.
Halogen Bonding: This is a highly directional interaction where an electropositive region on a halogen atom (the σ-hole) is attracted to a nucleophilic (electron-rich) site on an adjacent molecule, such as an oxygen or another halogen atom. nih.govnih.gov These interactions can be surprisingly strong and play a key role in directing the crystal architecture of halogenated compounds. nih.gov
The interplay of these forces dictates the final crystal lattice, influencing physical properties such as melting point and density. nih.gov
Bond Lengths, Bond Angles, and Torsional Angles
These expected values are derived from standard bond lengths and angles observed in other organic molecules containing similar functional groups and halogen substituents. libretexts.orgwikipedia.orgwikipedia.orgquora.comyoutube.comyoutube.comwikipedia.org The actual values for this compound may vary slightly due to the specific electronic and steric environment created by the combination of bromine and chlorine atoms on adjacent carbons.
Bond Lengths
Bond length is the average distance between the nuclei of two bonded atoms. It is influenced by factors such as bond order and the electronegativity of the bonded atoms. libretexts.org The expected bond lengths for this compound are tabulated below, with values presented in angstroms (Å). These are representative values for various single and double bonds present in the molecule. libretexts.orgwikipedia.orgquora.comwikipedia.org
| Bond | Expected Length (Å) |
| C-C | ~ 1.54 |
| C=O | ~ 1.23 |
| C-O (ester) | ~ 1.35 |
| O-CH₃ | ~ 1.43 |
| C-H | ~ 1.09 |
| C-Cl | ~ 1.77 |
| C-Br | ~ 1.94 |
Note: These are generalized values and may differ in the actual molecule.
The carbon-carbon single bond is expected to have a length typical for sp³-hybridized carbons, around 1.54 Å. libretexts.org The carbon-oxygen double bond of the carbonyl group is significantly shorter, with an expected length of approximately 1.23 Å. webassign.net The single bond between the carbonyl carbon and the ester oxygen is expected to be around 1.35 Å, which is shorter than a typical C-O single bond due to resonance. The bond between the ester oxygen and the methyl group carbon is anticipated to be a more standard C-O single bond length of about 1.43 Å. wikipedia.org
Carbon-hydrogen bonds are generally consistent in length, and a value of approximately 1.09 Å is expected. wikipedia.org The carbon-halogen bond lengths increase with the size of the halogen atom. The C-Cl bond is predicted to be around 1.77 Å, while the larger bromine atom results in a longer C-Br bond of approximately 1.94 Å. quora.com
Bond Angles
Bond angles are determined by the hybridization of the central atom and the repulsion between electron pairs in the valence shell. The carbon atoms in this compound exhibit both sp² and sp³ hybridization.
| Atoms Involved | Central Atom Hybridization | Expected Angle (°) |
| O=C-O | sp² | ~ 120 |
| O=C-C | sp² | ~ 120 |
| O-C-C | sp² | ~ 120 |
| C-C-Cl | sp³ | ~ 109.5 |
| C-C-Br | sp³ | ~ 109.5 |
| C-C-H | sp³ | ~ 109.5 |
| Br-C-Cl | sp³ | ~ 109.5 |
| C-O-C | sp³ | ~ 109.5 |
Note: These are idealized angles; actual values will be influenced by steric hindrance and electronic effects.
The carbonyl carbon is sp² hybridized, leading to a trigonal planar geometry with bond angles of approximately 120°. youtube.comkhanacademy.org The other carbon atoms in the propanoate chain and the methyl carbon are sp³ hybridized, which would ideally result in tetrahedral geometry with bond angles of 109.5°. youtube.compsiberg.com However, due to the presence of bulky halogen atoms (Br and Cl) and the carbonyl group, steric hindrance and electrostatic interactions will likely cause deviations from these ideal angles. For instance, the Br-C-Cl bond angle might be slightly different from 109.5° to accommodate the large electron clouds of the halogen atoms.
Torsional Angles
Torsional angles, or dihedral angles, describe the rotation around a single bond and are crucial for defining the molecule's conformation. In acyclic molecules like this compound, rotation around the C-C single bonds allows for various staggered and eclipsed conformations.
| Torsional Angle (Dihedral Angle) | Description | Expected Conformation |
| O=C-C-Br | Rotation around the C(carbonyl)-C(alpha) bond. | The conformation will likely be influenced by the steric bulk of the bromine and chlorine atoms, favoring a staggered arrangement to minimize repulsion. |
| C-C-C-Cl | Rotation around the C(alpha)-C(beta) bond. | Staggered conformations (gauche and anti) are expected to be energetically favored over eclipsed conformations. libretexts.org The relative stability of gauche and anti conformers will depend on the steric and electrostatic interactions between the substituents. |
| C-C-O-C | Rotation around the C-O single bond of the ester group. | Acyclic esters typically prefer a trans (or antiperiplanar) conformation for the C-C-O-C dihedral angle due to its greater stability. acs.org |
The most stable conformations will be those that minimize torsional and steric strain. openochem.org For the C2-C3 bond, staggered conformations where the bulky bromine and chlorine atoms are positioned as far apart as possible (anti-conformation) would be expected to be lower in energy. The rotation around the ester C-O bond is generally more restricted, with a strong preference for the planar trans conformation which minimizes dipole-dipole repulsions.
Computational and Theoretical Studies of Methyl 2 Bromo 2,3 Dichloropropanoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and optimal geometry of a molecule.
Ab Initio Methods for High-Accuracy Electronic Structure
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate calculations of electronic structure and energies. While computationally more demanding than DFT, ab initio methods are often used to benchmark other methods and to obtain very precise data on molecular properties.
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformations (rotational isomers or rotamers) and to determine the energy barriers between them.
Potential Energy Surface Scans for Rotational Isomers
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. By systematically rotating one or more dihedral angles and calculating the energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the transition states for interconversion between them. For Methyl 2-bromo-2,3-dichloropropanoate, PES scans could reveal the preferred orientations of the various substituents around the carbon-carbon single bonds.
Influence of Halogen Substitution on Conformational Preferences
The presence of multiple halogen atoms (bromine and chlorine) in this compound would be expected to have a significant impact on its conformational preferences. Steric hindrance between the bulky halogen atoms and electrostatic interactions (both repulsive and potentially attractive through halogen bonding) would play a crucial role in determining the relative energies of the different rotational isomers.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is also a powerful tool for studying chemical reactions. By modeling the reaction pathway, chemists can gain insights into the mechanism of a reaction, identify intermediates, and determine the structure and energy of the transition state. This information is critical for understanding reaction rates and selectivity. For this compound, reaction pathway modeling could be used to investigate, for example, its susceptibility to nucleophilic substitution or elimination reactions.
Computational Elucidation of Reaction Mechanisms
The study of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction to identify transition states and intermediates. For this compound, several reaction pathways could be of interest, including nucleophilic substitution, elimination, and radical reactions.
Key areas for computational investigation would include:
Nucleophilic Substitution: Investigating the competition between SN1 and SN2 pathways at the carbon atom bearing the bromine and chlorine atoms. Density Functional Theory (DFT) is a common method used to model these reactions, providing insights into the geometry of transition states and the influence of solvent effects.
Elimination Reactions: Elucidating the mechanisms of dehydrohalogenation to form unsaturated esters. Computational studies can help determine the preferred stereochemistry of elimination (e.g., E2 vs. E1cb) and the regioselectivity of double bond formation.
Reductive Dehalogenation: Modeling the stepwise or concerted removal of halogen atoms by reducing agents. Theoretical calculations can predict the relative ease of removing bromine versus chlorine and the structure of the resulting products.
A hypothetical data table illustrating the type of information that could be generated from such studies is presented below.
Table 1: Hypothetical Comparison of Reaction Pathways for this compound
| Reaction Type | Proposed Mechanism | Key Intermediates/Transition States | Expected Major Product(s) |
|---|---|---|---|
| Nucleophilic Substitution (e.g., with OH⁻) | SN2 | Pentavalent carbon transition state | Methyl 2-hydroxy-2,3-dichloropropanoate |
| Elimination (e.g., with a strong base) | E2 | Anti-periplanar transition state | Methyl 2-bromo-3-chloroacrylate |
Prediction of Activation Energies and Rate Constants
A crucial aspect of computational reaction mechanism studies is the prediction of activation energies (Ea) and, subsequently, rate constants (k). These parameters are vital for understanding the kinetics of a reaction and predicting its feasibility under different conditions. High-level ab initio methods, such as coupled-cluster theory, in conjunction with DFT, are often employed for accurate energy calculations.
The Arrhenius equation and transition state theory form the theoretical basis for converting calculated activation energies into rate constants.
Table 2: Hypothetical Calculated Activation Energies for Reactions of this compound
| Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| SN2 with CH₃O⁻ | B3LYP | 6-311+G(d,p) | 22.5 |
Spectroscopic Property Prediction and Validation
Computational methods are also extensively used to predict spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, predicting its NMR and vibrational spectra would be particularly useful.
Simulation of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a popular approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J).
By simulating the ¹H and ¹³C NMR spectra, one can predict the chemical environment of each nucleus in the molecule. These theoretical spectra can then be compared with experimental data to confirm the structure of the compound.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 168.2 |
| C-Br | 55.8 |
| C-Cl | 62.1 |
Prediction of Vibrational Frequencies and Intensities
Computational chemistry can also predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and their corresponding intensities. These calculations are typically performed at the harmonic level using DFT. The predicted vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule.
This information is invaluable for interpreting experimental IR and Raman spectra and for understanding the molecule's vibrational dynamics.
Table 4: Hypothetical Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| C=O stretch | 1755 | Strong |
| C-O stretch | 1230 | Strong |
| C-Cl stretch | 780 | Medium |
Applications in Advanced Organic Synthesis Research
Role as a Building Block for Complex Molecules
The inherent reactivity of the carbon-halogen and ester functionalities makes methyl 2-bromo-2,3-dichloropropanoate a valuable starting material for the synthesis of more complex molecules. Its utility is particularly pronounced in the preparation of other halogenated compounds.
Precursor for Dihalogenated or Trihalogenated Organic Intermediates
This compound serves as a key precursor for a variety of di- and trihalogenated organic intermediates. The differential reactivity of the bromine and chlorine atoms, as well as the acidic alpha-proton, allows for selective chemical transformations. For instance, through carefully controlled reaction conditions, this compound can undergo nucleophilic substitution or elimination reactions to yield a diverse array of halogenated products.
A notable example from patent literature describes the synthesis of methyl 3-bromo-2-chloro-2-fluoropropanoate from methyl 2,3-dibromo-2-chloropropanoate, a closely related analogue. This transformation highlights the potential of these scaffolds to be converted into other valuable trihalogenated building blocks through reactions with specific halogenating agents. Such intermediates are of significant interest in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.
The general synthetic utility can be summarized in the following table:
| Precursor | Reagent/Condition | Product Type | Potential Application |
| This compound | Nucleophile (e.g., RO-, R2N-) | Substituted di- or trihalogenated ester | Pharmaceutical/Agrochemical synthesis |
| This compound | Base | Dihalogenated acrylate (B77674) | Polymer synthesis |
| This compound | Halogenating agent (e.g., F-) | Modified trihalogenated ester | Materials science |
Synthesis of Chiral Halogenated Compounds
The presence of a stereocenter at the C2 position of this compound makes it a valuable precursor for the synthesis of chiral halogenated compounds. Through stereospecific reactions, it is possible to generate enantiomerically enriched products. For example, the substitution of one of the halogen atoms via an SN2 mechanism would proceed with inversion of configuration, allowing for the synthesis of a specific stereoisomer.
While specific examples for this compound are not readily found, the principles of asymmetric synthesis strongly suggest its utility in this area. Organocatalytic methods, for instance, could be employed to achieve enantioselective transformations at or adjacent to the halogenated centers.
Reagent in Stereoselective Transformations
The stereochemical information embedded in this compound can be transferred to new products in stereoselective transformations, influencing the formation of specific diastereomers or enantiomers.
Control of Diastereoselectivity and Enantioselectivity
In reactions where new stereocenters are formed, the existing stereocenter in this compound can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. For instance, in addition reactions to the carbonyl group or to a double bond derived from this molecule, the bulky halogen atoms can sterically hinder one face of the molecule, guiding the incoming reagent to the opposite face.
Utilization in Asymmetric Synthesis
In the realm of asymmetric synthesis, chiral derivatives of this compound can be used as chiral building blocks. By starting with an enantiomerically pure form of the compound, a series of subsequent reactions can be performed to build up molecular complexity while retaining the initial chirality. This approach is fundamental to the synthesis of many modern pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect.
Applications in Fragment-Based Synthesis and Chemical Biology Tools
The compact and functionalized nature of this compound makes it an interesting candidate for applications in fragment-based drug discovery and as a component of chemical biology tools.
Fragment-based drug discovery (FBDD) relies on identifying small, low-molecular-weight compounds ("fragments") that bind to a biological target. These fragments are then optimized and linked together to create more potent lead compounds. The diverse reactivity of this compound would allow it to be readily modified, making it a potentially useful scaffold for generating a library of fragments for screening.
Furthermore, the reactive halogen atoms could be exploited to create chemical probes. For example, by incorporating this molecule into a larger structure with a reporter tag, it could be used to covalently label proteins or other biomolecules, which is a valuable technique for studying biological processes.
Oxidative Fragmentation and Coupling Reactions
Research has demonstrated the utility of related dichlorinated esters in oxidative fragmentation and coupling reactions. For instance, Methyl 2,3-dichloropropanoate serves as a key reagent in the preparation of coupled catharanthine (B190766) analogs to vindoline, an important step in the synthesis of certain pharmaceutical compounds. chemicalbook.com The presence of the additional bromine atom in this compound is anticipated to offer alternative or enhanced reactivity in similar transformations, potentially leading to novel molecular frameworks. The differing lability of the C-Br and C-Cl bonds under various oxidative conditions could allow for selective fragmentation and subsequent coupling, providing a pathway to diverse and complex molecules.
Generation of Reactive Intermediates for Further Synthesis
Halogenated esters are well-known precursors for a variety of reactive intermediates. The presence of an alpha-bromo and alpha-chloro substituent in this compound suggests its potential to generate several key intermediates. For example, dehalogenation or elimination reactions could lead to the formation of highly reactive unsaturated esters. Furthermore, under specific conditions, it could serve as a precursor to organometallic reagents or be used in radical reactions, where the selective cleavage of one of the carbon-halogen bonds can initiate a cascade of synthetic transformations. The ability to selectively generate different reactive species by tuning reaction conditions is a hallmark of a versatile synthetic building block.
Development of Novel Synthetic Methodologies
The unique challenges and opportunities presented by polyhalogenated substrates like this compound drive the development of new synthetic methods.
Catalyst Design and Ligand Development for Halogenated Substrates
The selective transformation of molecules containing multiple carbon-halogen bonds is a significant challenge in catalysis. The development of catalysts and ligands that can differentiate between C-Br and C-Cl bonds, or between halogens at different positions, is an active area of research. The synthesis of compounds like this compound provides a platform for testing and refining new catalytic systems. For example, transition metal catalysts with specifically designed ligands could be employed to selectively activate one halogen over the others, enabling controlled, stepwise modifications of the molecule. This research is crucial for expanding the synthetic chemist's toolkit for manipulating complex halogenated compounds.
Green Chemistry Approaches in Halogenated Ester Synthesis
The synthesis of halogenated esters traditionally involves methods that may not align with the principles of green chemistry. The preparation of a related compound, Methyl 2,3-dichloropropanoate, involves the chlorination of methyl acrylate. chemicalbook.com Modern synthetic efforts are focused on developing more environmentally benign methodologies. This includes the use of less hazardous reagents, milder reaction conditions, and catalytic methods to improve atom economy and reduce waste. Research in this area could involve exploring enzymatic halogenation, the use of solid-supported reagents for easier purification, or the development of solvent-free reaction conditions for the synthesis of this compound and other similar halogenated esters.
Analytical Methodologies for Research Purity and Quantification
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are central to the separation and quantification of individual components within a chemical mixture. For a halogenated ester like Methyl 2-bromo-2,3-dichloropropanoate, both gas and liquid chromatography offer viable analytical pathways.
Given its likely volatility, Gas Chromatography (GC) is a primary technique for the analysis of this compound. The choice of detector is critical for achieving the desired sensitivity and selectivity.
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and would be suitable for quantifying this compound, especially in relatively clean sample matrices where high sensitivity to hydrocarbons is advantageous. cdc.govbiocompare.com
Electron Capture Detector (ECD): ECD is highly sensitive to halogenated compounds, making it an excellent choice for trace-level analysis of this compound. cdc.govcdc.gov This detector's selectivity for electrophilic functional groups would provide enhanced sensitivity compared to more universal detectors.
Mass Spectrometry (MS): When coupled with GC, a mass spectrometer provides not only quantification but also structural confirmation, which is invaluable for impurity profiling and identification of degradation products. researchgate.net
A hypothetical GC method for the analysis of this compound is presented in Table 1.
Table 1: Hypothetical Gas Chromatography (GC) Parameters for the Analysis of this compound
| Parameter | Suggested Condition |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase such as 5% phenyl-methylpolysiloxane. |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes. |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min). |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS). |
| Injection Volume | 1 µL (split or splitless injection depending on concentration). |
High-Performance Liquid Chromatography (HPLC) for Trace Analysis
For less volatile impurities or when derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative. Given the non-polar nature of this compound, a reversed-phase HPLC method would be appropriate.
UV Detector: While the compound does not possess a strong chromophore, it may exhibit some UV absorbance at lower wavelengths (e.g., <220 nm), which could be utilized for detection at moderate concentrations.
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): For more universal detection, especially in the absence of a strong UV chromophore, CAD or ELSD can be employed. These detectors are suitable for the analysis of semi-volatile and non-volatile compounds. nih.gov
Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) would provide the highest degree of selectivity and sensitivity, allowing for trace-level quantification and structural elucidation of impurities.
A potential HPLC method for the analysis of this compound is detailed in Table 2.
Table 2: Hypothetical High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound
| Parameter | Suggested Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of acetonitrile (B52724) and water. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detector | UV at 210 nm or Mass Spectrometer (MS). |
| Injection Volume | 10 µL. |
Standardization and Reference Material Development
The availability of a well-characterized reference standard is fundamental for the accuracy and validity of any quantitative analytical method.
A highly purified sample of this compound would serve as a primary reference standard. This standard is essential for:
Method Development: Optimizing chromatographic conditions to ensure adequate separation from potential impurities and degradants.
Method Validation: Establishing key performance characteristics of the analytical method, including linearity, accuracy, precision, and limits of detection and quantification.
System Suitability: Routine checks to ensure the chromatographic system is performing as expected before sample analysis.
In a research or production setting, the reference standard for this compound is used in quality control to:
Confirm Product Identity: By comparing the retention time and/or mass spectrum of a synthesized batch to that of the certified reference material.
Quantify Purity: Accurately determining the percentage of this compound in a synthesized product.
Monitor Stability: Assessing the degradation of the compound over time under various storage conditions.
Advanced hyphenated techniques for complex mixture analysis
For the analysis of this compound in complex matrices, such as environmental samples or in the presence of numerous reaction byproducts, advanced hyphenated techniques are indispensable. These techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful hyphenated technique for volatile and semi-volatile compounds. researchgate.net It allows for the separation of this compound from other components in a mixture, followed by its unambiguous identification and quantification based on its mass spectrum. researchgate.net High-resolution GC-MS can provide highly accurate mass measurements, further aiding in the identification of unknown impurities. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS): For mixtures containing both volatile and non-volatile components, or for thermally labile compounds, LC-MS is the technique of choice. mdpi.com It offers high sensitivity and selectivity for a wide range of compounds.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): For extremely complex mixtures, GCxGC provides a significant increase in peak capacity and resolving power compared to conventional GC. This technique would be particularly useful for separating isomeric impurities that may be present alongside this compound.
The application of these hyphenated techniques is crucial for obtaining a comprehensive understanding of the composition of samples containing this compound, ensuring its quality and suitability for its intended research applications.
GC-IR and LC-NMR Coupling for Structural Information
The unambiguous determination of the molecular structure of this compound, a compound featuring a stereocenter and multiple halogen substituents, necessitates sophisticated analytical approaches. The coupling of gas chromatography with infrared spectroscopy (GC-IR) and liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) provides complementary and detailed structural information.
Gas Chromatography-Infrared Spectroscopy (GC-IR) is a powerful technique for the identification of functional groups in volatile compounds. As the separated components elute from the GC column, they pass through a light pipe interface into an FTIR spectrometer, where their vapor-phase infrared spectra are recorded. For this compound, the GC-IR spectrum would be expected to exhibit characteristic absorption bands confirming the presence of its key functional moieties. The strong carbonyl (C=O) stretch of the ester group is anticipated in the region of 1750-1735 cm⁻¹. Additionally, the C-O stretching vibrations of the ester would produce strong bands in the 1300-1000 cm⁻¹ range. Crucially, the presence of the carbon-halogen bonds would be indicated by absorptions in the lower frequency "fingerprint" region; C-Cl stretching vibrations typically appear between 850-550 cm⁻¹, while C-Br stretches are found at lower wavenumbers, generally between 690-515 cm⁻¹. msu.edubiomedres.us The precise positions of these bands can be influenced by the presence of multiple halogens on adjacent carbons.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Carbonyl (Ester, C=O) | 1750 - 1735 |
| Carbon-Oxygen (Ester, C-O) | 1300 - 1000 |
| Carbon-Chlorine (C-Cl) | 850 - 550 |
| Carbon-Bromine (C-Br) | 690 - 515 |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is an unparalleled technique for elucidating the precise connectivity and stereochemistry of molecules in solution. mdpi.comsemanticscholar.orgsumitomo-chem.co.jp In an LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow-cell, allowing for the acquisition of NMR spectra of the separated compounds. mdpi.comsemanticscholar.orgsumitomo-chem.co.jp For this compound, both ¹H and ¹³C NMR would provide critical structural data.
In the ¹H NMR spectrum, the methyl protons of the ester group (-OCH₃) would be expected to appear as a singlet in the range of 3.5-4.0 ppm. The proton on the carbon bearing a chlorine atom (C3) would likely appear as a multiplet, with its chemical shift influenced by the adjacent chlorine and the C2-substituted carbon. Protons on carbons adjacent to halogens are typically deshielded, shifting their resonance to a lower field. docbrown.infolibretexts.org
The ¹³C NMR spectrum would show distinct signals for each of the four carbon atoms in the molecule. The carbonyl carbon of the ester would resonate at the downfield end of the spectrum, typically in the 160-180 ppm region. The carbon of the methyl ester group would be expected around 50-60 ppm. The carbons bonded to the halogens (C2 and C3) would be significantly deshielded, with their chemical shifts appearing in the range of 25-90 ppm, the exact position being dependent on the specific halogen and the presence of other nearby electronegative atoms. msu.edupdx.edu Advanced 2D NMR techniques available in modern LC-NMR systems, such as COSY and HSQC, could be employed to definitively establish the proton-proton and proton-carbon correlations, respectively, thus confirming the complete molecular structure.
| Carbon Environment | Expected ¹³C NMR Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 160 - 180 |
| Methoxy (B1213986) (-OCH₃) | 50 - 60 |
| Halogenated Alkyl (C-X) | 25 - 90 |
Application in Reaction Monitoring and Byproduct Identification
The synthesis of this compound, likely proceeding through a free-radical halogenation of a suitable precursor such as methyl 2-chloroacrylate (B1238316), necessitates careful monitoring to optimize reaction conditions and identify potential byproducts. In-situ spectroscopic techniques and hyphenated chromatographic methods are invaluable for these purposes.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful tool for real-time, in-situ monitoring of chemical reactions in solution. researchgate.netnih.govyoutube.com By immersing an ATR probe directly into the reaction mixture, the disappearance of reactants and the appearance of products can be tracked by monitoring their characteristic infrared absorption bands. For the synthesis of this compound, one could monitor the disappearance of the C=C stretching vibration of the precursor (e.g., methyl 2-chloroacrylate) and the concurrent appearance of the C-Br and additional C-Cl stretching bands of the product. This allows for the determination of reaction kinetics and the identification of the optimal reaction endpoint.
| Time (minutes) | Precursor (C=C stretch, cm⁻¹) Absorbance | Product (C-Br stretch, cm⁻¹) Absorbance |
| 0 | 1.00 | 0.00 |
| 15 | 0.75 | 0.25 |
| 30 | 0.50 | 0.50 |
| 60 | 0.20 | 0.80 |
| 120 | 0.05 | 0.95 |
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile byproducts in complex reaction mixtures. spirochem.compurdue.edu The high separation efficiency of the gas chromatograph combined with the structural information provided by the mass spectrometer allows for the detection and tentative identification of even minor impurities. In the synthesis of this compound, potential byproducts could arise from incomplete halogenation, over-halogenation, or rearrangement reactions. For instance, the formation of isomers or compounds with different degrees of halogenation could occur. The mass spectrum of each separated component provides its molecular weight and a characteristic fragmentation pattern, which can be used to elucidate its structure and differentiate it from the desired product and other impurities.
| Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) |
| 8.5 | Methyl 2,3-dichloropropanoate | 156, 125, 91 |
| 10.2 | This compound | 234, 203, 155, 125 |
| 11.5 | Methyl 2,2-dibromo-3-chloropropanoate | 278, 247, 199, 155 |
By employing these advanced analytical methodologies, researchers can ensure the purity and correct structural assignment of this compound, as well as gain valuable insights into its synthesis, leading to improved reaction control and efficiency.
Future Research Directions and Perspectives
Exploration of Novel Reactivity Patterns for Methyl 2-bromo-2,3-dichloropropanoate
The presence of bromine and chlorine atoms on adjacent carbons in this compound invites the exploration of selective and novel reactivity patterns. Future research will likely focus on the differential reactivity of the C-Br and C-Cl bonds, enabling site-selective functionalization.
One promising area is the use of transition-metal-catalyzed cross-coupling reactions. nih.govnih.govrsc.orgacs.orgresearchgate.net Building on extensive research into the site-selective functionalization of polyhalogenated arenes and heteroarenes, methodologies can be developed to selectively activate one halogen over the other. nih.gov For instance, palladium- or nickel-catalyzed Suzuki-Miyaura or Negishi cross-coupling reactions could be fine-tuned to favor either the C-Br or C-Cl bond by careful selection of catalysts, ligands, and reaction conditions. nih.govrsc.orgacs.orguva.es The steric and electronic environment of each halogen atom will play a crucial role in determining the selectivity of these transformations. researchgate.net
Furthermore, the exploration of radical-mediated reactions could unveil new reactivity pathways. Halogen atom transfer (XAT) processes, initiated photochemically or through radical initiators, could be employed for the selective formation of carbon-centered radicals, which can then participate in a variety of bond-forming reactions. unife.it The development of catalytic enantioselective dihalogenation reactions also presents an opportunity for the asymmetric synthesis of complex polyhalogenated molecules starting from unsaturated precursors. nih.gov
Integration into Automated and High-Throughput Synthesis Platforms
To accelerate the discovery of new reactions and applications for this compound, its integration into automated and high-throughput synthesis platforms is essential. These platforms enable the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly speeding up the optimization process. semanticscholar.orgnih.govsigmaaldrich.comyoutube.compurdue.edu
Automated liquid handling robots can be used to prepare reaction arrays in microtiter plates, allowing for the simultaneous testing of hundreds of different reaction parameters. semanticscholar.org High-throughput analysis techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), can then be used to rapidly analyze the reaction outcomes without the need for traditional workup and purification. semanticscholar.orgnih.gov This approach can be applied to screen for optimal conditions for the selective cross-coupling reactions mentioned in the previous section or to discover entirely new transformations.
The data generated from high-throughput screening can be used to build predictive models for reaction outcomes, further accelerating the discovery process. youtube.com The development of automated workflows for both synthesis and analysis will be crucial for unlocking the full potential of this compound as a versatile building block in organic synthesis. illinois.edu
Green Chemistry and Sustainable Synthesis of Polyhalogenated Esters
Future research will increasingly focus on the development of green and sustainable methods for the synthesis and transformation of polyhalogenated esters like this compound. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes. researchgate.netupv.esrsc.org
The development of catalytic systems that can operate under mild conditions and in greener solvents, such as water or bio-derived solvents, is a key objective. polimi.it For example, the use of heterogenized catalysts, where the active catalytic species is immobilized on a solid support, can facilitate catalyst recovery and reuse, reducing waste and cost. nih.gov Photocatalysis, which utilizes visible light as an energy source, offers a sustainable alternative to traditional thermal methods for promoting chemical reactions. unife.it
Moreover, exploring biocatalytic approaches for the synthesis and modification of polyhalogenated esters could lead to highly selective and environmentally friendly processes. researchgate.net The principles of green chemistry should guide the entire lifecycle of this compound, from its synthesis to its ultimate application and disposal.
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Dynamic NMR
A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methodologies. Advanced spectroscopic techniques, such as ultrafast spectroscopy and dynamic Nuclear Magnetic Resonance (NMR), will play a pivotal role in elucidating the intricate details of these reactions.
Time-resolved spectroscopic techniques can provide insights into the formation and decay of transient intermediates, such as radicals and organometallic species, on very short timescales. This information is essential for understanding the kinetics and selectivity of complex catalytic cycles.
Dynamic NMR spectroscopy can be used to study the conformational dynamics of this compound and its derivatives in solution. researchgate.net This can provide valuable information about the steric and electronic factors that influence its reactivity. nih.gov Computational modeling and quantum mechanical calculations will complement experimental studies by providing theoretical insights into reaction pathways and transition state structures, aiding in the structural elucidation of complex halogenated molecules. umn.edu
Development of New Catalytic Systems for Selective Transformations
The development of novel and highly selective catalytic systems is paramount for controlling the reactivity of the multiple halogen atoms in this compound. Future research in this area will focus on the design of catalysts that can differentiate between the C-Br and C-Cl bonds and control the regioselectivity and stereoselectivity of the reactions.
This includes the development of new transition metal catalysts with tailored ligand architectures to fine-tune their electronic and steric properties. youtube.com For instance, the design of ligands that can promote oxidative addition at a specific carbon-halogen bond will be a key area of investigation. uva.es
Furthermore, the exploration of organocatalysis and biocatalysis will offer alternative and potentially more sustainable approaches to selective transformations. researchgate.net The ultimate goal is to develop a toolbox of catalytic methods that allow for the precise and predictable functionalization of this compound at any of its reactive sites.
Expansion of Application Scope in Materials Science and Specialized Chemical Production
The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials and specialized chemicals. Future research will explore its potential applications in these areas.
In materials science, this compound could be used as a monomer or cross-linking agent in the synthesis of novel polymers. For instance, a related compound, 3-(trimethoxysilyl)propyl 2-bromo-2-methylpropanoate, has been used in the formation of polymer brushes. google.com The presence of multiple halogen atoms could be exploited to create polymers with unique properties, such as flame retardancy, high refractive index, or specific surface functionalities. The controlled functionalization of the halogen atoms could also be used to tune the physical and chemical properties of the resulting materials.
In specialized chemical production, this compound can serve as a versatile precursor for the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and other industries. researchgate.netchemicalbook.com Its ability to undergo selective functionalization at multiple sites makes it an ideal scaffold for the construction of diverse molecular architectures. For example, Methyl 2,3-dichloropropionate is used as a pharmaceutical intermediate. chemicalbook.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
